A Technical Guide to 6-bromo-1,3-benzodioxole-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 6-bromo-1,3-benzodioxole-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Benzodioxole Intermediate
6-bromo-1,3-benzodioxole-5-carbonyl chloride (CAS No. 55171-62-5) is a highly reactive acyl chloride that serves as a pivotal building block in the synthesis of complex organic molecules. Its structure, which combines the rigid, electron-rich 1,3-benzodioxole core with a bromine atom and an acyl chloride functional group, offers multiple avenues for synthetic elaboration. The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds, making its derivatives highly valuable in drug discovery and development. This guide provides an in-depth overview of the physical and chemical properties of 6-bromo-1,3-benzodioxole-5-carbonyl chloride, a detailed protocol for its synthesis, and insights into its applications as a strategic intermediate in medicinal chemistry.
Physicochemical and Spectroscopic Properties
Precise experimental data for the physical properties of 6-bromo-1,3-benzodioxole-5-carbonyl chloride are not extensively reported in publicly available literature. However, based on its chemical structure and data from its precursors, the following properties can be summarized.
Core Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 55171-62-5 | [1] |
| Molecular Formula | C₈H₄BrClO₃ | [1] |
| Molecular Weight | 263.47 g/mol | [1] |
| Appearance | Expected to be a solid, sensitive to moisture. | Based on the properties of its carboxylic acid precursor. |
| Melting Point | Not experimentally determined in available sources. The precursor, 6-bromo-1,3-benzodioxole-5-carboxylic acid, has a melting point of 200-204 °C. | It is expected to have a lower melting point than its carboxylic acid precursor. |
| Boiling Point | Not experimentally determined in available sources. | Likely to decompose upon heating to high temperatures. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. | Based on the reactivity of acyl chlorides. |
| Density | Not experimentally determined in available sources. | --- |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring, and a singlet for the two protons of the methylenedioxy group.
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¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-180 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band characteristic of the C=O stretching of an acyl chloride, typically in the region of 1770-1815 cm⁻¹. Additional bands corresponding to the C-Br, C-O, and aromatic C-H and C=C bonds will also be present.
Synthesis and Purification: A Step-by-Step Protocol
The most direct and common method for the preparation of 6-bromo-1,3-benzodioxole-5-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 6-bromo-1,3-benzodioxole-5-carboxylic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.
Synthesis of 6-bromo-1,3-benzodioxole-5-carbonyl chloride from 6-bromo-1,3-benzodioxole-5-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.
Materials:
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6-bromo-1,3-benzodioxole-5-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene or dichloromethane (DCM)
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A catalytic amount of N,N-dimethylformamide (DMF)
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Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Rotary evaporator
Experimental Protocol:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 6-bromo-1,3-benzodioxole-5-carboxylic acid (1.0 equivalent).
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Addition of Reagents: Add anhydrous toluene or DCM to the flask to create a slurry. To this, add an excess of thionyl chloride (typically 2-3 equivalents). Finally, add a catalytic amount (1-2 drops) of DMF.
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Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are then carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
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Purification: The resulting crude 6-bromo-1,3-benzodioxole-5-carbonyl chloride is often of sufficient purity for subsequent reactions. If further purification is needed, it can be attempted by distillation under high vacuum, though care must be taken to avoid decomposition.
Chemical Reactivity and Applications in Drug Development
As an acyl chloride, 6-bromo-1,3-benzodioxole-5-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a valuable intermediate for the introduction of the 6-bromo-1,3-benzodioxole-5-carbonyl moiety into a wide range of molecules.
Key Reactions and Applications
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Amide Formation: The most prominent application of 6-bromo-1,3-benzodioxole-5-carbonyl chloride in drug discovery is its reaction with primary and secondary amines to form amides. This is a fundamental bond-forming reaction in the synthesis of many pharmaceutical agents. A recent patent application describes the use of this acyl chloride in the synthesis of spirocyclohexane derivatives that act as inhibitors of the Mcl-1 protein, a key target in cancer therapy.[1]
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Ester Formation: Reaction with alcohols in the presence of a non-nucleophilic base (such as pyridine or triethylamine) yields the corresponding esters. This allows for the incorporation of the benzodioxole scaffold into molecules where an ester linkage is desired.
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Friedel-Crafts Acylation: The acyl chloride can be used to acylate electron-rich aromatic and heteroaromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond and creating more complex molecular architectures.
Experimental Protocol: General Procedure for Amide Synthesis
The following is a general procedure for the synthesis of amides using 6-bromo-1,3-benzodioxole-5-carbonyl chloride, as adapted from a patented method.[1]
Materials:
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A primary or secondary amine
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6-bromo-1,3-benzodioxole-5-carbonyl chloride
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Anhydrous dichloromethane (DCM)
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A non-nucleophilic base (e.g., pyridine or triethylamine)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for reaction and extraction
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a mixture of pyridine and anhydrous DCM.
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Acylation: To this solution, add a solution of 6-bromo-1,3-benzodioxole-5-carbonyl chloride (1.1 equivalents) in anhydrous DCM dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with water and a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM.
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Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude amide product.
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Purification: The crude product can be purified by flash column chromatography using appropriate eluents (e.g., a mixture of heptane and ethyl acetate) to yield the pure amide.[1]
Safety and Handling
6-bromo-1,3-benzodioxole-5-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of its vapors. In case of contact, rinse the affected area immediately with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
6-bromo-1,3-benzodioxole-5-carbonyl chloride is a strategically important synthetic intermediate for the construction of complex molecules, particularly in the field of drug discovery. Its facile synthesis from the corresponding carboxylic acid and its high reactivity towards nucleophiles make it an invaluable tool for medicinal chemists. The ability to readily form amide bonds, as demonstrated in the synthesis of potential anti-cancer agents, highlights its significance in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents. (2024, May 9).
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6-bromo-1,3-benzodioxole-5-carboxylic acid - ChemBK. (2024, April 9). Retrieved from .
